
Benzyltriphenyllead
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyltriphenyllead is an organolead compound with the chemical formula C25H22Pb It is a unique compound due to the presence of a lead atom bonded to a benzyl group and three phenyl groups
準備方法
Synthetic Routes and Reaction Conditions: Benzyltriphenyllead can be synthesized through the reaction of triphenyllead chloride with benzylmagnesium chloride. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to ensure the stability of the reactants and products.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
化学反応の分析
Types of Reactions: Benzyltriphenyllead undergoes various chemical reactions, including:
Oxidation: The lead atom in this compound can be oxidized, leading to the formation of lead oxides.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction: The compound can be reduced to form lead metal and other by-products.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Substitution: Nucleophiles like halides or alkoxides can be used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.
Major Products:
Oxidation: Lead oxides and benzyl alcohol.
Substitution: Various substituted this compound derivatives.
Reduction: Lead metal and benzyl derivatives.
科学的研究の応用
Benzyltriphenyllead has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-lead bonds.
Biology: Studies have explored its potential effects on biological systems, although its toxicity limits its use.
Medicine: Research is ongoing to understand its potential therapeutic applications, though it is not widely used due to safety concerns.
Industry: It has applications in the development of new materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism by which benzyltriphenyllead exerts its effects involves the interaction of the lead atom with various molecular targets. The lead atom can form bonds with other atoms or molecules, leading to changes in their chemical structure and reactivity. This interaction can affect various biochemical pathways, although the exact molecular targets and pathways are still under investigation.
類似化合物との比較
Dibenzyldiphenyllead: Another organolead compound with two benzyl groups and two phenyl groups.
Triphenyllead chloride: A precursor in the synthesis of benzyltriphenyllead.
Tetraphenyllead: A compound with four phenyl groups bonded to lead.
Comparison: this compound is unique due to the presence of a single benzyl group, which imparts different chemical properties compared to compounds with multiple benzyl groups or only phenyl groups. This uniqueness makes it valuable in specific chemical reactions and applications where other organolead compounds may not be suitable.
特性
CAS番号 |
2654-42-4 |
|---|---|
分子式 |
C25H22Pb |
分子量 |
529 g/mol |
IUPAC名 |
benzyl(triphenyl)plumbane |
InChI |
InChI=1S/C7H7.3C6H5.Pb/c1-7-5-3-2-4-6-7;3*1-2-4-6-5-3-1;/h2-6H,1H2;3*1-5H; |
InChIキー |
PDGMFZNRFDLFEE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C[Pb](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


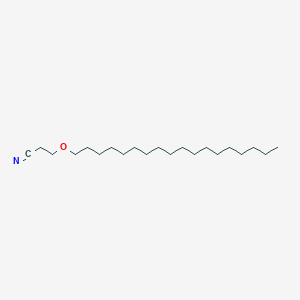
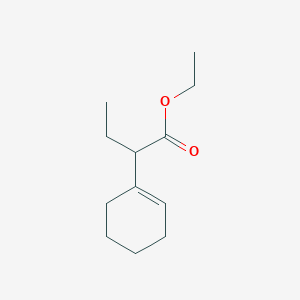
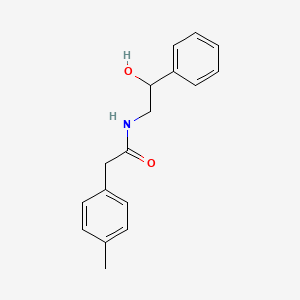
![Diisobutyl 4-(3-{4-[(dimethylamino)sulfonyl]phenyl}-1-phenyl-1H-pyrazol-4-YL)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11968565.png)
![N-[3-(benzenesulfonyl)-1-prop-2-enylpyrrolo[3,2-b]quinoxalin-2-yl]-5-bromofuran-2-carboxamide](/img/structure/B11968567.png)


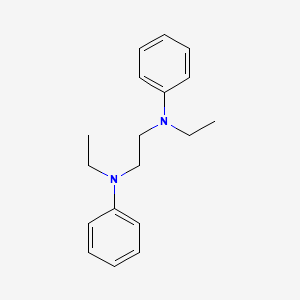
![(5E)-5-(2-fluorobenzylidene)-2-[4-(2-methylpropoxy)phenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11968602.png)
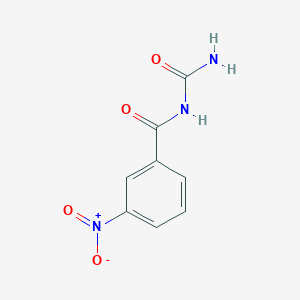
![10,13-dimethyl-17-(6-methylheptan-2-yl)-3-propoxy-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B11968608.png)
![3-cyclohexyl-4-[(2,6-dichlorobenzylidene)amino]-1H-1,2,4-triazole-5-thione](/img/structure/B11968614.png)
![3-{(5Z)-5-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B11968618.png)

